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Compound of Interest

Compound Name: Acriflavine

Cat. No.: B2520052

Application Notes: Acriflavine Staining for Flow
Cytometry

Introduction

Acriflavine is a fluorescent dye belonging to the acridine family, first synthesized in 1912.[1] It
is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine
(proflavine).[1] Its biological activity stems from its ability to intercalate with DNA, a
characteristic that makes it a valuable tool in cellular analysis.[1] In flow cytometry, acriflavine
serves as a versatile fluorescent probe for quantitative studies of nucleic acids, primarily for
DNA content and cell cycle analysis.[2][3][4]

The mechanism of acriflavine staining involves the insertion of the dye molecule between the
base pairs of the DNA double helix. This interaction is stoichiometric, meaning the amount of
bound dye is proportional to the amount of DNA, allowing for the discrimination of cell
populations in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] While it is primarily
known as a DNA-specific fluorochrome, acriflavine can also interact with single-stranded RNA,
which necessitates an RNase treatment step in protocols where only DNA content is of interest
to ensure signal specificity.[4][6]

Key Applications:
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o Cell Cycle Analysis: Quantifying the distribution of cells in GO/G1, S, and G2/M phases
based on DNA content.[2][4][7]

e DNA & RNA Quantification: Concurrent analysis of DNA and RNA content can provide
insights into the transcriptional status and overall metabolic activity of cells.[3][6]

e Ploidy Analysis: Assessing the number of chromosome sets in a cell, which is particularly
relevant in cancer research.

o Apoptosis Detection: Identifying apoptotic cells, which often present with fractional DNA
content (sub-G1 peak).[7][8]

Mechanism of Acriflavine Action

Acriflavine exerts its fluorescent properties upon binding to nucleic acids. The planar acridine
ring structure intercalates into the DNA double helix, leading to a significant increase in
fluorescence. This binding is DNA-specific in many protocols, allowing for clear visualization
and quantification.
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Caption: Mechanism of Acriflavine intercalation into DNA, leading to a fluorescent signal.

Quantitative Data Summary
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The following tables provide a summary of key quantitative parameters for acriflavine staining
protocols.

Table 1: Reagent Concentrations

Reagent Typical Concentration Purpose

Acriflavine 100 - 200 pg/mL DNA/RNA Staining[9]

Acid hydrolysis for DNA

Hydrochloric Acid (HCI) 4 N -
accessibility[9]

Potassium Metabisulfite

5 mg/mL (in 0.1 N HCI Staining solution component[9
(KsS209) g/mL ( ) g p (9]
Cell fixation and
Ethanol 70% o
permeabilization
Paraformaldehyde (PFA) 1-4% Cell fixation[10][11]

| RNase A | 100 pg/mL | RNA digestion for DNA-specific staining |

Table 2: Fluorescence Properties

Parameter Wavelength/Value Notes

o Can be excited by a blue
Excitation Wavelength ~450 nm
laser.[9]

| Emission Wavelength | ~502 - 540 nm | Emits in the green-yellow spectrum.[9][12][13] |

Detailed Experimental Protocol: Acriflavine Staining
for Cell Cycle Analysis

This protocol details a method for staining suspended cells with acriflavine for DNA content

analysis using flow cytometry.

Materials and Reagents
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Cells in Suspension: Minimum 1x10°€ cells per sample.
Phosphate-Buffered Saline (PBS): pH 7.4.

Fixation Buffer: Ice-cold 70% ethanol.

Hydrolysis Solution: 4 N Hydrochloric Acid (HCI).

Staining Solution: 100 pg/mL Acriflavine and 5 mg/mL Potassium Metabisulfite (K2S20s) in
0.1 N HCL.[9]

Wash Solution: 2% concentrated HCI in 98% 70% ethanol (v/v).[9]
RNase A Solution (Optional): 100 pg/mL RNase A in PBS.

Flow Cytometry Tubes: 12 x 75 mm polystyrene tubes.

Centrifuge

Flow Cytometer: Equipped with a ~450 nm laser for excitation and appropriate emission
filters (~530/30 nm bandpass).

Experimental Workflow Diagram
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Start: Cell Suspension
(1x1076 cells/mL)

Step 1: Cell Preparation
- Harvest and wash cells with PBS.

Step 2: Fixation
- Resuspend in ice-cold 70% Ethanol.
- Incubate >= 30 min at 4°C.

Step 3: Wash
- Centrifuge and wash with PBS.

Step 4: Hydrolysis
- Resuspend in 4 N HCI.
- Incubate 20-30 min at 30°C.

:

Step 5: Wash
- Rinse once with distilled water.

Step 6: Staining
- Add Acriflavine Staining Solution.
- Incubate 20-30 min at 30°C.

Step 7: Final Washes

- Wash 3x with HCI-Ethanol mixture.
- Wash 2x with distilled water.

Step 8: Flow Cytometry
- Resuspend in PBS.
- Acquire data.

End: Data Analysis

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for acriflavine staining.
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Step-by-Step Methodology

1. Cell Preparation a. Harvest cells and ensure they are in a single-cell suspension. For
adherent cells, use a gentle dissociation method. b. Count the cells and adjust the
concentration to approximately 1x10° cells/mL in ice-cold PBS.[14] c. Transfer 1 mL of the cell
suspension to a flow cytometry tube. d. Centrifuge at 300-500 x g for 5 minutes at 4°C.[15] e.
Discard the supernatant carefully without disturbing the cell pellet.

2. Fixation a. Gently vortex the cell pellet to break up clumps. b. Add 1 mL of ice-cold 70%
ethanol dropwise to the pellet while vortexing at a low speed to prevent clumping. c. Incubate
the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in ethanol at
-20°C.

3. (Optional) RNase Treatment for DNA-Specific Staining a. Centrifuge the fixed cells at 300-
500 x g for 5 minutes. b. Discard the ethanol and wash the pellet once with 1 mL of PBS. c.
Resuspend the pellet in 500 pL of RNase A solution (100 pg/mL in PBS). d. Incubate for 30
minutes at 37°C. e. Proceed to Step 4a.

4. Hydrolysis and Staining a. Centrifuge the fixed cells (or RNase-treated cells) and discard the
supernatant. b. Resuspend the cell pellet in 1 mL of 4 N HCI. c. Incubate for 20-30 minutes at
30°C.[9] This step is crucial for hydrolyzing the DNA and making it accessible to the dye. d.
Centrifuge and discard the HCI. Rinse the pellet once with distilled water.[9] e. Resuspend the
pellet in 1 mL of Acriflavine Staining Solution. f. Incubate for 20-30 minutes at 30°C in the
dark.[9]

5. Final Washes a. Centrifuge the stained cells and discard the supernatant. b. Wash the pellet
three times by resuspending in 1 mL of the HCI-ethanol wash solution, centrifuging after each
wash.[9] This removes non-covalently bound stain. c. After the final HCI-ethanol wash, wash
the pellet twice with distilled water.[9]

6. Flow Cytometry Analysis a. Resuspend the final cell pellet in 500 pL of PBS. b. Keep the
samples on ice and protected from light until analysis. c. Analyze the samples on a flow
cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell
population and exclude debris and aggregates. d. Record the fluorescence signal (e.g., in a
channel like FITC or PE) on a linear scale. e. Use the resulting histogram of DNA content to
determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.
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Troubleshooting

Table 3: Common Issues and Solutions

Problem

Weak or No Signal

Potential Cause(s)

- Low protein expression.-
Inadequate
permeabilization.-
Incorrect laser/filter set.

Recommended Solution(s)

- Ensure the cell type
expresses detectable
levels of the target.[14]-
Optimize
fixation/permeabilization
time and reagent
concentration.- Verify that
the cytometer
configuration matches the
fluorophore's
excitation/emission
spectra.[16]

High Background

- Excess antibody/dye
concentration.- Inadequate
washing.- Cell death and

debris.- Autofluorescence.

- Titrate the acriflavine
concentration to find the
optimal signal-to-noise ratio.
[17]- Increase the number
and/or duration of wash steps.
[17]- Use a viability dye to
exclude dead cells from
analysis; handle cells gently to
prevent lysis.[14][17]- Include
an unstained control to set the

baseline fluorescence.[18]

High CV in G1 Peak

- Cell clumps/aggregates.-
Inconsistent staining.- Rapid or

slow sample flow rate.

- Filter the sample through a
nylon mesh before analysis.-
Ensure thorough mixing during
fixation and staining steps.-
Optimize the flow rate on the

cytometer.
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| Unusual Scatter Profile | - Cell lysis from harsh treatment.- Fixation artifacts. | - Avoid vigorous
vortexing or high-speed centrifugation.[14]- Optimize fixation protocol; try different fixatives or
shorter incubation times. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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